molecular formula C20H20O9 B7804687 Di-p-Toluoyl-L-tartaric acid monohydrate

Di-p-Toluoyl-L-tartaric acid monohydrate

Cat. No. B7804687
M. Wt: 404.4 g/mol
InChI Key: FOTRUJUPLHRVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-p-Toluoyl-L-tartaric acid monohydrate is a useful research compound. Its molecular formula is C20H20O9 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-p-Toluoyl-L-tartaric acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-p-Toluoyl-L-tartaric acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enantioselective Separation and Recognition

Di-p-toluoyl-L-tartaric acid monohydrate is utilized in the enantioselective separation of amino acids, such as tryptophan, through the intercalation into layered double hydroxides. This process is significant in recognizing tryptophan enantiomers based on the optical activity of different tartaric acid derivatives (Jiao et al., 2013).

2. Chiral Resolution in Pharmaceutical Synthesis

The compound plays a vital role in the chiral resolution of key intermediates for pharmaceuticals, such as trans-2-benzylaminocyclohexanol. It acts as a practical resolving agent, optimizing resolution conditions for high yield and enantiomeric purity (Ogawa et al., 2008).

3. Luminescent Material Development

In the field of material science, di-p-toluoyl-L-tartaric acid monohydrate is used in the synthesis of lanthanide coordination polymers. These polymers are investigated for their potential in creating single-component white-light and near-infrared luminescent materials (Niu et al., 2016).

4. Catalysis in Organic Reactions

This compound serves as a catalyst in enantioselective organic reactions, such as the aza-Friedel–Crafts reaction. The presence of water in its structure is crucial for achieving high enantioselectivity (Ube et al., 2010).

5. Supramolecular Chemistry Applications

It is explored as a supramolecular resolving agent, forming complexes with racemic alcohols. The structural differences in tartaric acid derivatives like di-p-toluoyl-L-tartaric acid influence their complex-forming properties, affecting optical resolutions (Simon et al., 2003).

properties

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRUJUPLHRVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate

CAS RN

71607-32-4
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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